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Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various

physiological and pathological processes, including inflammation, cardiovascular disease, and

cancer.[1][2][3] A significant challenge in GPR35 research is the marked pharmacological

variation observed for many ligands between human and rodent orthologs, which complicates

the translation of findings from preclinical animal models to human physiology.[1][4] Bufrolin,

an antiallergic mast cell stabilizer, has been identified as a high-potency agonist for GPR35.[4]

[5] Crucially, unlike many other GPR35 ligands, Bufrolin displays equivalent potency at both

human and rat GPR35 orthologs, making it an invaluable tool for comparative studies.[4][6][7]

These notes provide a summary of Bufrolin's pharmacology and detailed protocols for its use

in studying GPR35 signaling in human and rat cells.

Pharmacological Data: Bufrolin and Comparative
Ligands
Bufrolin's key advantage is its consistent high potency across species, a trait not shared by

many standard GPR35 agonists like Zaprinast or Pamoic acid. This equipotency is essential for

validating that observations in rat models are relevant to human GPR35 function.[4]
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Ligand
Receptor
Ortholog

Potency
(pEC₅₀)

Assay Type Reference

Bufrolin Human GPR35a ~6.5

β-Arrestin-2

Recruitment

(BRET)

[4]

Rat GPR35 ~6.5

β-Arrestin-2

Recruitment

(BRET)

[4]

Lodoxamide Human GPR35a ~7.0

β-Arrestin-2

Recruitment

(BRET)

[4]

Rat GPR35 ~7.0

β-Arrestin-2

Recruitment

(BRET)

[4]

Zaprinast Human GPR35 5.30 ± 0.03

β-Arrestin-2

Recruitment

(BRET)

[8]

Rat GPR35 7.02 ± 0.05

β-Arrestin-2

Recruitment

(BRET)

[8]

Pamoic Acid Human GPR35 8.44 ± 0.13
G Protein

Activation
[8]

Rat GPR35
Very Low

Potency

β-Arrestin-2

Recruitment

(BRET)

[1][8]

Kynurenic Acid Human GPR35 >100 µM (EC₅₀)

β-Arrestin-2

Recruitment

(BRET)

[1][9]

Rat GPR35 66 µM (EC₅₀)

β-Arrestin-2

Recruitment

(BRET)

[1][9]
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GPR35 Signaling Pathways
Upon agonist binding, GPR35 activates downstream signaling pathways primarily through

Gα₁₂/Gα₁₃ and β-arrestin proteins.[5][10] Activation of Gα₁₂/Gα₁₃ leads to the regulation of

RhoA and other downstream effectors. Concurrently, agonist-bound GPR35 recruits β-arrestin-

2, which not only mediates receptor desensitization and internalization but also acts as a

scaffold for other signaling pathways, such as the ERK1/2 pathway.[2][9][11]
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GPR35 signaling cascade upon Bufrolin activation.

Experimental Protocols
Protocol 1: β-Arrestin-2 Recruitment Assay
This assay measures the recruitment of β-arrestin-2 to GPR35 upon agonist stimulation, a key

step in receptor regulation and signaling.[9] Bioluminescence Resonance Energy Transfer

(BRET) and Enzyme Fragment Complementation (EFC) are common methods.[4][12] The

following is a generalized protocol based on the BRET method.

A. Materials

Cell Line: HEK293T cells.

Expression Plasmids:

Human or Rat GPR35 tagged with a BRET donor (e.g., Renilla Luciferase, Rluc).
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β-arrestin-2 tagged with a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

Reagents:

Cell culture medium (e.g., DMEM with 10% FBS).

Transfection reagent (e.g., PEI or Lipofectamine).

Bufrolin stock solution (in DMSO or appropriate vehicle).

BRET substrate (e.g., Coelenterazine-h).

Assay buffer (e.g., HBSS).

Equipment:

96-well white, clear-bottom cell culture plates.

Luminometer/plate reader capable of measuring dual-emission for BRET.

B. Experimental Workflow

Workflow for a GPR35 β-Arrestin-2 BRET assay.

C. Detailed Procedure

Cell Culture and Transfection:

One day before transfection, seed HEK293T cells in a suitable culture dish to reach 70-

80% confluency on the day of transfection.

Co-transfect cells with plasmids encoding GPR35-Rluc (human or rat) and YFP-β-arrestin-

2 using a suitable transfection reagent according to the manufacturer's protocol.[4][13]

Assay Preparation:

24-48 hours post-transfection, wash cells with PBS and detach them gently.

Resuspend cells in assay buffer to the desired density.
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Add the BRET substrate Coelenterazine-h to the cell suspension at a final concentration of

5 µM and incubate for 5-10 minutes at room temperature, protected from light.[14]

Compound Addition and Measurement:

Dispense the cell suspension into a 96-well white plate.

Add serial dilutions of Bufrolin (or control compounds) to the wells. Include a vehicle-only

control (e.g., DMSO).

Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for Rluc and

~530 nm for YFP) using a BRET-compatible plate reader.

Data Analysis:

Calculate the BRET ratio by dividing the acceptor emission (YFP) by the donor emission

(Rluc).

Plot the BRET ratio against the logarithm of the Bufrolin concentration.

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad

Prism) to determine the pEC₅₀ value.[4]

Protocol 2: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following GPR35

activation. It is particularly useful for receptors that couple to Gαq/11 or when cells are co-

transfected with a promiscuous G protein like Gα₁₆, which links receptor activation to the

calcium pathway.[15][16]

A. Materials

Cell Line: HEK293T or CHO-K1 cells.

Expression Plasmids:

Human or Rat GPR35.
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Promiscuous Gα₁₆ protein (optional, but recommended to ensure a robust signal).[15]

Reagents:

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]

Probenecid (to prevent dye leakage).

Assay Buffer (e.g., HBSS with 20 mM HEPES).

Bufrolin stock solution.

Equipment:

96-well black, clear-bottom cell culture plates.

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[17]

[18]

B. Detailed Procedure

Cell Culture and Transfection:

Seed cells into a 96-well black, clear-bottom plate.

Transfect cells with the GPR35 plasmid (and Gα₁₆ plasmid, if used) and incubate for 24

hours.[15]

Cell Loading with Dye:

Prepare a loading buffer containing the Fluo-4 AM dye and probenecid in assay buffer.

Remove the culture medium from the cells and add the loading buffer.

Incubate the plate for 60 minutes at 37°C, protected from light.[15]

Measurement:

Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
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Measure the baseline fluorescence for a short period.

The instrument will then automatically add the Bufrolin dilutions to the wells while

continuously recording the fluorescence intensity.

Data Analysis:

The change in fluorescence (peak fluorescence minus baseline) is plotted against the

logarithm of the Bufrolin concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[15]

Utility of Bufrolin in Comparative Studies
The primary value of Bufrolin is its ability to bridge the gap between human and rat GPR35

studies. Many potent GPR35 ligands are highly selective for the human ortholog (e.g., Pamoic

acid, ML-145), making them unsuitable for in vivo rodent experiments.[1][8] Conversely, some

ligands are more potent at the rat ortholog (e.g., Zaprinast).[14] Bufrolin's equipotency

ensures that the same concentration range can be used to elicit comparable receptor activation

in cells from both species, simplifying experimental design and strengthening the validity of

cross-species comparisons.[4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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